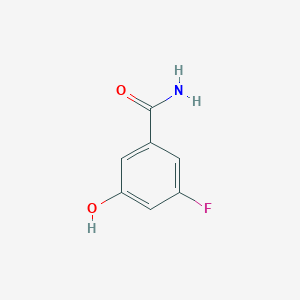

3-Fluoro-5-hydroxybenzamide

Beschreibung

Contextualization within Fluorinated Aromatic Compounds

3-Fluoro-5-hydroxybenzamide belongs to the class of fluorinated aromatic compounds, which are organic molecules containing an aromatic ring with one or more fluorine atoms attached. numberanalytics.com The introduction of fluorine into an aromatic system significantly modifies the molecule's physical, chemical, and biological characteristics. numberanalytics.com Fluorine is the most electronegative element, and its presence can profoundly influence a compound's reactivity and stability. numberanalytics.com

The strategic placement of fluorine atoms can enhance key properties such as lipophilicity, which affects how easily a compound can pass through cell membranes. nih.gov It can also improve metabolic stability by blocking sites on the molecule that are susceptible to metabolic breakdown in the body and increase the compound's bioavailability. numberanalytics.com These enhanced properties make fluorinated aromatic compounds highly valuable. numberanalytics.com Consequently, they are widely used in the development of pharmaceuticals, including antibiotics and anticancer agents, as well as in agrochemicals like pesticides and herbicides. numberanalytics.comresearchgate.net In materials science, these compounds are integral to the creation of fluoropolymers, organic light-emitting diodes (OLEDs), and photovoltaic materials. numberanalytics.com

Significance in Contemporary Chemical Research

The contemporary significance of this compound in chemical research stems primarily from its utility as a structural scaffold and synthetic intermediate. While specific research focused exclusively on this compound is emerging, its value can be inferred from the extensive investigation into related molecules. Fluorobenzamides are recognized as important intermediates in the production of pharmaceuticals and agricultural chemicals. google.com

The molecule's three distinct functional groups—fluoro, hydroxyl, and amide—make it a versatile building block. The benzamide (B126) group itself is a well-established pharmacophore found in numerous commercial drugs. wikipedia.orgmdpi.com The fluorine atom can modulate the electronic properties and biological activity of derivatives, while the hydroxyl group provides an additional point for chemical modification or hydrogen bonding interactions with biological targets. The availability of this compound and its derivatives, such as N-cyclopropyl-3-fluoro-5-hydroxybenzamide and N-Benzyl-3-fluoro-5-hydroxybenzamide, from chemical suppliers indicates its use in ongoing research and development projects. smolecule.comchemsrc.com Furthermore, its precursor, 3-Fluoro-5-hydroxybenzoic acid, is noted for its potential applications in medicinal chemistry due to its reactive functional groups. cymitquimica.com

Historical Perspective of Benzamide Chemistry Developments

The study of this compound is built upon the long history of benzamide chemistry. The parent compound, benzamide, is the simplest amide derivative of benzoic acid and is found naturally as an alkaloid in certain plants. wikipedia.org Historically, the benzamide scaffold has proven to be a remarkably fruitful starting point for drug discovery. wikipedia.orgfoodb.ca

Over the decades, chemists have synthesized a vast number of substituted benzamides, leading to the development of commercial drugs for a range of applications, including analgesics. wikipedia.org Beyond medicine, benzamide derivatives have also found use in agriculture as fungicides. ontosight.ai The evolution of benzamide chemistry reflects broader trends in organic synthesis, from foundational reactions to modern, highly selective synthetic methods. More recently, research has even explored sustainable routes to produce valuable chemicals like paracetamol from biomass-derived p-hydroxybenzamide, showcasing the enduring relevance and adaptability of benzamide chemistry. osti.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1243392-90-6 chemicalbook.com |

| Boiling Point | 272.5±30.0 °C (Predicted) chemicalbook.com |

| Density | 1.400±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 8.26±0.10 (Predicted) chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQPFOAXZFQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Hydroxybenzamide and Its Derivatives

Established Synthetic Routes to 3-Fluoro-5-hydroxybenzamide

The primary route to synthesizing this compound involves the formation of an amide bond, a fundamental transformation in organic chemistry. This is typically achieved by reacting a derivative of 3-fluoro-5-hydroxybenzoic acid with an amine source.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of synthesizing a vast array of organic molecules. tandfonline.com This reaction is among the most performed in the synthesis of modern pharmaceuticals. cbijournal.com A common strategy involves the activation of the carboxylic acid group of a benzoic acid derivative to facilitate its reaction with an amine. researchgate.net

One established method for amide bond formation involves the use of coupling reagents. For instance, N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI) can generate a highly reactive acyl transfer intermediate, leading to the formation of amides in high yields. unimi.it Another approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a condensing agent. unimi.it

Enzyme-catalyzed synthesis presents a green alternative for amide bond formation, offering advantages such as high atom economy and environmentally benign reaction conditions. unimi.it Lipases, for example, can be used for the direct amidation of carboxylic acids. rsc.org

Precursor Chemistry: Synthesis from 3-Fluoro-5-hydroxybenzoic Acid Derivatives

The key precursor for this compound is 3-fluoro-5-hydroxybenzoic acid. This aromatic carboxylic acid is characterized by a fluorine atom and a hydroxyl group on the benzene (B151609) ring. cymitquimica.comsigmaaldrich.comnih.gov The synthesis of this precursor is a critical first step. One documented synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. researchgate.net

Once 3-fluoro-5-hydroxybenzoic acid or its activated form (like an acid chloride or ester) is obtained, it can be reacted with an amine to form the desired benzamide (B126). For example, the synthesis of N-aryl/heterocyclic/alkyl benzamide derivatives has been achieved by reacting a benzoic acid with an amine in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) as a coupling reagent. cbijournal.com

Advanced Synthesis of Fluorinated Benzamide Derivatives

Advances in synthetic chemistry have enabled more complex and regioselective syntheses, allowing for the creation of diverse benzamide derivatives with tailored properties.

Regioselective Fluorination Techniques in Benzamide Scaffolds

The introduction of fluorine atoms into specific positions on a benzamide scaffold can significantly alter its biological activity. acs.org Regioselective fluorination is therefore a key area of research. Electrophilic fluorinating agents like Selectfluor® are known to directly introduce fluorine into activated positions on aromatic rings, including benzamides. mdpi.com For example, the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor occurs regioselectively at the enamine-activated position. mdpi.com

Palladium-catalyzed fluorination of aryl triflates and bromides offers another route to regioselectively introduce fluorine. acs.org The development of new ligands, such as the biaryl monophosphine ligand AlPhos, has enabled these reactions to proceed at room temperature with high selectivity. acs.org Furthermore, directing groups can be employed to guide the fluorination to a specific C–H bond. rsc.org

Introduction of Diverse Chemical Moieties (e.g., Heterocycles, Cyclopropyl (B3062369) Groups)

The incorporation of various chemical groups, such as heterocycles and cyclopropyl moieties, into the benzamide structure is a common strategy to explore new chemical space and enhance biological activity.

Heterocyclic Derivatives: The synthesis of benzamide derivatives containing heterocyclic rings is an active area of research. orientjchem.org For example, N-(pyridin-3-yl)benzamides have been synthesized and evaluated as inhibitors of human aldosterone (B195564) synthase. cbijournal.com Another study describes a route to novel benzamide-based 5-aminopyrazoles and their fused pyrimidine (B1678525) and triazine derivatives. nih.govacs.org These syntheses often involve multi-step sequences, starting from precursors like benzoyl isothiocyanate and reacting them with various reagents to build the heterocyclic framework. nih.govacs.org

Cyclopropyl Derivatives: The cyclopropyl group is another valuable moiety introduced into benzamide structures. mdpi.com The synthesis of N-cyclopropyl-3-fluoro-5-hydroxybenzamide would typically start with 3-fluoro-5-hydroxybenzoic acid, which is then coupled with cyclopropylamine (B47189) to form the amide bond. smolecule.com Research has also focused on synthesizing more complex derivatives, such as N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides, which have been investigated for their antimicrobial properties. tandfonline.com

| Derivative Type | Synthetic Approach | Key Reagents |

| Heterocyclic | Multi-step synthesis to build the heterocyclic ring attached to the benzamide core. | Benzoyl isothiocyanate, malononitrile, hydrazine. nih.govacs.org |

| Cyclopropyl | Amide bond formation between a benzoic acid derivative and a cyclopropyl-containing amine. | 3-Fluoro-5-hydroxybenzoic acid, cyclopropylamine. smolecule.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzamides is a growing area of interest, aiming to develop more sustainable and environmentally friendly processes. tandfonline.com

Key strategies in green benzamide synthesis include:

Solvent-free reactions: Conducting reactions without a solvent or in greener solvents like water or deep eutectic solvents (DESs) reduces waste and environmental impact. tandfonline.comrsc.orgeurjchem.com

Catalyst-free conditions: The development of methods that proceed without a catalyst, or with a recyclable or biodegradable catalyst, is a key goal. tandfonline.comresearchgate.net For example, the use of enol esters as acyl donors can allow for the synthesis of benzamides at room temperature without a catalyst. tandfonline.com

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign route to amide bond formation. rsc.orgrsc.org These reactions are typically performed in water under mild conditions. rsc.org

One-pot reactions: Designing multi-component reactions where several steps are carried out in a single reaction vessel can improve efficiency and reduce waste. nih.gov

One example of a green synthesis approach is the use of vinyl benzoate (B1203000) for the direct N-benzoylation of amines under solvent- and activation-free conditions. tandfonline.com Another is the Rh(III)-catalyzed synthesis of isoquinolones from N-alkyl benzamides and alkynes using air as the sole oxidant in water. rsc.org

| Green Chemistry Principle | Application in Benzamide Synthesis | Example |

| Solvent-Free Conditions | Reactions are conducted without a solvent, reducing waste. | N-benzoylation of amines using vinyl benzoate at room temperature. tandfonline.com |

| Biocatalysis | Use of enzymes to catalyze amide bond formation in aqueous media. rsc.org | Lipase-catalyzed amidation of carboxylic acids. rsc.org |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or deep eutectic solvents. | Rh(III)-catalyzed C–H activation in water. rsc.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot to increase efficiency. | Three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone. nih.gov |

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial production of this compound and its derivatives necessitates synthetic routes that are not only efficient in terms of yield but are also robust, safe, economically viable, and environmentally sound. researchgate.net The transition from laboratory-scale synthesis to large-scale manufacturing introduces significant challenges related to reagent cost, reaction conditions, process safety, and waste management. Therefore, industrial methodologies often differ considerably from those employed in academic research, prioritizing scalability and cost-effectiveness.

Key considerations in the scale-up of synthesis for fluorinated benzamides include the high cost of certain fluorinated starting materials, the management of hazardous reagents, the efficiency and recovery of catalysts, and the treatment of waste streams. acs.orgjustia.com Industrial processes are typically developed to mitigate these issues, often detailed in patent literature that outlines optimized conditions for commercial production. researchgate.netgoogle.com

One of the primary industrial routes for producing fluoro-benzamide compounds involves a two-step process starting from a corresponding halogenated benzonitrile (B105546). google.com This method consists of a halogen exchange (Halex) reaction followed by hydrolysis.

Halogen Exchange (Halex) Reaction: In this step, a chloro- or bromo-substituted benzonitrile is converted to the desired fluoro-benzonitrile. This is typically achieved using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com To enhance reaction rates and selectivity at an industrial scale, phase-transfer catalysts are often employed. google.com

Hydrolysis: The resulting fluoro-benzonitrile is then hydrolyzed to the target fluoro-benzamide. The choice of hydrolysis method is critical for industrial applications. While strong acids like sulfuric acid can be used, this route often leads to the formation of sulfate (B86663) salt impurities and generates large volumes of acidic wastewater, complicating purification and disposal. google.com A preferred industrial alternative is alkaline hydrolysis using hydrogen peroxide with a catalytic amount of base. This method avoids acidic waste but requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid, which would reduce the yield of the desired benzamide. google.com

The table below summarizes key parameters for the industrial synthesis of fluoro-benzamides via the Halex reaction and subsequent hydrolysis, based on patented methodologies. google.com

| Parameter | Details | Industrial Significance |

| Starting Material | Halogenated benzonitrile (e.g., 3-Chloro-5-hydroxybenzonitrile) | Cost and availability are primary concerns for economic viability. |

| Fluorinating Agent | Potassium Fluoride (KF), Caesium Fluoride (CsF) | KF is more cost-effective, while CsF is more reactive. The choice depends on the required reactivity and budget. |

| Solvent | N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc) | High boiling point allows for necessary reaction temperatures. Solvent recovery and recycling are crucial for cost and environmental management. |

| Catalyst | Phase-transfer catalysts (e.g., Quaternary ammonium (B1175870) salts, Crown ethers) | Increases reaction efficiency, allowing for milder conditions and higher throughput. Catalyst cost and stability are important. |

| Reaction Temp. | 140–170 °C (Fluorination step) | High temperatures require specialized equipment and energy input, impacting operational costs. |

| Hydrolysis Method | Alkaline peroxide | Avoids corrosive acidic waste and sulfate impurities, simplifying product work-up and improving purity. google.com |

| Purity | > 99.5% | High purity is often required for pharmaceutical intermediates, and the chosen process must consistently achieve this standard. google.com |

Another significant industrial pathway involves the amidation of the corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This is a common transformation, but the choice of reagents is critical for scale-up.

Amidation of Carboxylic Acids: While laboratory syntheses might use reagents like thionyl chloride or oxalyl chloride to form an acyl chloride intermediate, these substances are hazardous and pose significant safety challenges on a large scale, requiring specialized handling and scrubbing systems to manage toxic off-gases. acs.org Industrial processes may favor safer alternatives like carbonyldiimidazole (CDI), which can provide high yields and purity without the formation of corrosive by-products. acs.org Furthermore, solid-supported catalysts, such as ion-exchange resins with sulfonic acid groups, can be used to facilitate the reaction, simplifying purification by allowing for easy removal of the catalyst by filtration and avoiding acidic liquid waste. acs.org

The following table outlines various reagent types for the amidation of carboxylic acids, with specific considerations for their use in an industrial setting.

| Reagent Class | Example(s) | Scale-Up Considerations |

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | High Risk: Generates corrosive (HCl) and toxic (SO₂) gases. Requires specialized equipment for safe handling and scrubbing. acs.org |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), EDC | Moderate Risk: DCC can cause allergies; dicyclohexylurea by-product can be difficult to remove. EDC is water-soluble, simplifying work-up. |

| Carbonylating Agents | Carbonyldiimidazole (CDI) | Lower Risk / Favorable: High yield and purity; by-products are gaseous (CO₂) and imidazole, which are easier to manage than strong acids. acs.org |

| Solid Catalysts | Ion-exchange resin (e.g., Amberlyst 15) | Favorable: Simplifies purification, reduces corrosive waste streams, and allows for catalyst recycling. acs.org |

Ultimately, the selection of an industrial synthesis route for this compound is a multi-faceted decision. It involves balancing the cost of raw materials and catalysts justia.comepo.org, ensuring process safety acs.org, maximizing yield and purity google.com, and minimizing environmental impact through efficient waste management. researchgate.netgoogle.com

Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Hydroxybenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 3-Fluoro-5-hydroxybenzamide is susceptible to both electrophilic and nucleophilic attack, influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution: The hydroxyl and fluorine substituents are activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the benzamide (B126) group is deactivating and directs to the meta position. The combined influence of these groups makes the positions ortho to the hydroxyl group (C4 and C6) and ortho to the fluorine atom (C2 and C4) the most likely sites for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups to the aromatic ring. pressbooks.pubmsu.edu For instance, nitration using a mixture of concentrated nitric and sulfuric acids would likely yield a nitro-substituted derivative. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): Due to the high electronegativity of fluorine, polyfluoroarenes are known to undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. nih.gov In this compound, the fluorine atom can be displaced by strong nucleophiles. The success of this reaction is often dependent on the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. nih.govbeilstein-journals.org Various nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine, providing a pathway to highly functionalized derivatives. nih.govresearchgate.netnih.gov

Table 1: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-fluoro-5-hydroxybenzamide isomers |

| Bromination | Br₂, FeBr₃ | Bromo-3-fluoro-5-hydroxybenzamide isomers |

| Sulfonation | H₂SO₄, SO₃ | This compound sulfonic acid isomers |

| SNAr with Amine | R₂NH, Base | 3-(Dialkylamino)-5-hydroxybenzamide |

| SNAr with Alkoxide | RONa | 3-Alkoxy-5-hydroxybenzamide |

Reactions Involving the Amide Functional Group

The amide group offers specific sites for chemical transformation, primarily through reduction and hydrolysis.

The amide functionality of this compound can be reduced to the corresponding amine. This transformation is typically achieved using powerful reducing agents. One common method involves the use of lithium borohydride (B1222165), often in a suitable organic solvent. google.com Other potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are also widely used for the reduction of amides to amines. This reaction converts the meta-directing amide group into an activating, ortho-, para-directing amino group, significantly altering the reactivity of the aromatic ring for subsequent reactions. msu.edu

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-Fluoro-5-hydroxybenzoic acid. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis, or saponification, is carried out by heating the amide with a strong base such as sodium hydroxide. The choice of conditions can be critical to avoid unwanted side reactions involving the other functional groups on the ring. For example, harsh acidic conditions could potentially lead to side reactions involving the hydroxyl group.

Table 2: Amide Functional Group Reactions

| Reaction Type | Reagent(s) | Conditions | Product |

| Reduction | Lithium borohydride google.com | Organic solvent | (3-Fluoro-5-hydroxyphenyl)methanamine |

| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl) | Heat | 3-Fluoro-5-hydroxybenzoic acid |

| Base Hydrolysis | H₂O, OH⁻ (e.g., NaOH) | Heat, followed by acid workup | 3-Fluoro-5-hydroxybenzoic acid |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a wide variety of other functional groups through oxidation or substitution reactions.

The hydroxyl group of this compound can be oxidized, although this reaction can be complex. Phenols are susceptible to oxidation to form quinones or can undergo oxidative polymerization. The specific outcome depends on the oxidizing agent and reaction conditions used. google.com Controlled oxidation is necessary to achieve a desired product. For instance, milder oxidizing agents might be employed to selectively form a quinone-like structure if other positions on the ring are appropriately substituted.

The hydroxyl group is an excellent handle for derivatization, most commonly through O-alkylation (ether formation) or O-acylation (ester formation). These modifications can be used to protect the hydroxyl group or to introduce new functionalities.

Etherification: The phenolic proton can be removed by a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form an ether.

Esterification: The hydroxyl group can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. nih.gov

Other Derivatizations: A variety of specialized reagents can be used to derivatize hydroxyl groups for analytical purposes or to introduce specific moieties. researchgate.net For example, reaction with alkyl chloroformates can yield mixed carbonates, a transformation that can proceed rapidly under anhydrous conditions. nih.gov Silyl ethers can also be formed by reacting the hydroxyl group with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Table 3: Hydroxyl Group Derivatization Strategies

| Reaction Type | Reagent(s) | Base/Catalyst | Product Class |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | Ether |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine | Ester |

| Carbonate Formation | Alkyl Chloroformate (ROCOCl) nih.gov | Pyridine | Mixed Carbonate |

| Silylation | BSTFA researchgate.net | - | Silyl Ether |

Stability and Degradation Pathways

The stability of a pharmaceutical compound is a critical factor in its development and application. Understanding its degradation pathways under various conditions is essential for predicting its shelf-life, environmental fate, and potential for forming transformation products. This section explores the hydrolytic and photochemical stability of this compound, as well as potential defluorination mechanisms based on related chemical systems.

Hydrolysis is a primary degradation pathway for many pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. For this compound, the amide linkage is the most susceptible functional group to hydrolysis. The reaction is typically catalyzed by acid or base.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis is slow at neutral pH and accelerates under acidic or basic conditions. The presence of the electron-withdrawing fluorine atom on the benzene ring may influence the reactivity of the amide group, though the electronic effect at the meta-position is less pronounced than at the ortho- or para-positions. The hydroxyl group, also in the meta-position, is a weak activating group.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical hydrolytic degradation data based on general knowledge of benzamide stability. This table is for illustrative purposes to demonstrate how such data would be presented.

| pH | Temperature (°C) | Half-life (t1/2) | Primary Degradation Product |

|---|---|---|---|

| 3 | 50 | Estimated > 1 year | 3-Fluoro-5-hydroxybenzoic acid |

| 7 | 50 | Estimated > 1 year | 3-Fluoro-5-hydroxybenzoic acid |

| 9 | 50 | Estimated > 1 year | 3-Fluoro-5-hydroxybenzoic acid |

Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound is not currently available in public literature.

Photochemical stability refers to a molecule's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The aromatic ring and carbonyl group in this compound are chromophores that can absorb UV light, potentially leading to photochemical reactions.

Specific photochemical stability studies, including quantum yield determinations and identification of photoproducts for this compound, have not been reported. However, general principles suggest that irradiation could lead to several degradation pathways, including cleavage of the amide bond, hydroxylation of the aromatic ring, or defluorination. The presence of a hydroxyl group on the aromatic ring can sometimes increase the susceptibility of a compound to photodegradation.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the fraction of absorbed photons that result in a specific chemical change. Without experimental data, it is not possible to provide the quantum yield for the photodegradation of this compound.

The following table illustrates the type of data that would be generated from a photochemical stability study. The values are hypothetical.

| Wavelength (nm) | Quantum Yield (Φ) | Potential Photodegradation Products |

|---|---|---|

| 254 | Not Determined | - 3-Fluoro-5-hydroxybenzoic acid

|

| >290 (Simulated Sunlight) | Not Determined | - 3-Fluoro-5-hydroxybenzoic acid

|

Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound is not currently available in public literature.

The carbon-fluorine (C-F) bond is generally very strong and resistant to cleavage. However, under certain conditions, such as enzymatic action, strong chemical reagents, or photochemical irradiation, defluorination can occur. While direct studies on the defluorination of this compound are lacking, insights can be gained from research on related fluorinated aromatic compounds.

Several mechanisms for defluorination have been proposed for various fluoroaromatic compounds:

Nucleophilic Aromatic Substitution (SNAr): This mechanism is generally favored when there are strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the amide and hydroxyl groups are meta to the fluorine, making this pathway less likely under typical hydrolytic conditions.

Reductive Defluorination: This process involves the addition of an electron to the aromatic ring to form a radical anion, which then expels a fluoride (B91410) ion. This can be initiated by chemical reducing agents, electrochemical methods, or through photochemical processes involving electron transfer.

Oxidative Defluorination: In biological systems, cytochrome P450 enzymes can catalyze the hydroxylation of the aromatic ring, which can lead to the elimination of a fluoride ion. For instance, the oxidation of a fluorinated aromatic ring can form an unstable intermediate that rearranges and expels fluoride.

Photochemical Defluorination: Absorption of UV light can lead to the homolytic cleavage of the C-F bond, particularly in the presence of photosensitizers or in specific solvent systems. This process generates an aryl radical and a fluorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form the defluorinated product.

Given the structure of this compound, photochemical or enzymatic pathways are the most plausible routes for defluorination, should it occur. Hydrolytic conditions alone are unlikely to cause significant C-F bond cleavage.

Computational and Theoretical Investigations of 3 Fluoro 5 Hydroxybenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

No specific studies utilizing Density Functional Theory (DFT) to analyze the geometric structure, electronic properties, or reactivity of 3-Fluoro-5-hydroxybenzamide have been identified.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Natural Bond Orbital (NBO) analysis for this compound.

Molecular Modeling and Simulation Studies

Conformational Analysis and Energy Landscapes

Specific conformational analysis and the corresponding energy landscapes for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies presenting the Molecular Electrostatic Potential (MEP) map of this compound to identify its electrophilic and nucleophilic sites are currently available.

Spectroscopic Property Predictions

Theoretical predictions of the vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra for this compound are not documented in the available literature.

Vibrational Spectra Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (infrared and Raman) of molecules. ias.ac.in These simulations provide a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry to its lowest energy state. Following this, the vibrational frequencies and their corresponding intensities are calculated. The assignments of these calculated frequencies to specific vibrational modes can be made with a high degree of confidence.

Key vibrational modes expected for this compound would include:

O-H stretching: Associated with the hydroxyl group, typically appearing as a broad band at higher wavenumbers.

N-H stretching: From the amide group, which can present as symmetric and asymmetric stretching modes.

C=O stretching: A strong and characteristic absorption from the carbonyl group of the amide.

C-F stretching: The carbon-fluorine bond vibration.

Aromatic C-H and C-C stretching: Vibrations within the benzene (B151609) ring.

Bending modes: Including in-plane and out-of-plane bending of the various functional groups.

A hypothetical data table for the prominent simulated vibrational frequencies of this compound, based on typical ranges observed for similar compounds, is presented below.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| O-H stretch | 3500-3700 |

| N-H asymmetric stretch | 3400-3500 |

| N-H symmetric stretch | 3300-3400 |

| Aromatic C-H stretch | 3000-3100 |

| C=O stretch | 1680-1720 |

| C-C aromatic stretch | 1400-1600 |

| C-F stretch | 1000-1400 |

This table represents expected values based on computational studies of similar molecules and is for illustrative purposes.

Electronic Spectra Predictions

The electronic spectra of a molecule, typically determined by UV-Vis spectroscopy, are governed by the transitions of electrons between different energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting these electronic transitions and the resulting absorption wavelengths (λmax).

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, corresponding to electronic excitations from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The nature of these transitions, such as π → π* or n → π*, can also be elucidated.

The presence of the hydroxyl and fluoro substituents on the benzamide (B126) scaffold is expected to influence the electronic transitions. The hydroxyl group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, will modulate the energy levels of the molecular orbitals.

While specific electronic spectra predictions for this compound are not found in the reviewed literature, the methodology is well-established. For example, computational studies on other aromatic compounds utilize TD-DFT to accurately predict UV-Vis spectra, which are then compared with experimental measurements. mdpi.com

A hypothetical table of predicted electronic transitions for this compound is provided below for illustrative purposes.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~290 | > 0.1 |

| HOMO-1 -> LUMO | ~250 | > 0.1 |

| HOMO -> LUMO+1 | ~220 | > 0.1 |

This table is a hypothetical representation of TD-DFT predictions.

Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Computational chemistry provides a powerful framework for understanding how the structure of a molecule like this compound dictates its reactivity and physical properties. These relationships are often explored through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. uni-bonn.de

These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized as:

Electronic descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. tandfonline.com

Steric descriptors: Related to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Topological descriptors: Based on the two-dimensional connectivity of atoms in the molecule.

For this compound, the fluorine and hydroxyl substituents would significantly impact these descriptors. The high electronegativity of fluorine would influence the local electronic environment, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting intermolecular interactions.

QSAR models are mathematical equations that correlate these descriptors with a specific biological activity. mdpi.com For instance, if this compound were part of a series of potential enzyme inhibitors, a QSAR study could identify the key structural features that contribute to its inhibitory potency. researchgate.netnih.gov Similarly, QSPR models can predict physical properties like solubility, boiling point, and lipophilicity (logP).

Computational approaches can also be used to study the molecule's reactivity in specific chemical reactions. By mapping the potential energy surface, reaction pathways and transition states can be identified, providing insights into reaction mechanisms and kinetics.

While specific QSAR or QSPR studies for this compound have not been identified, the methodologies are widely applied to substituted benzamides and other small molecules to guide the design of new compounds with desired properties. documentsdelivered.comarchivepp.comjppres.com The insights gained from such computational analyses are invaluable in fields ranging from drug discovery to materials science. researchgate.netscienceopen.com

Mechanistic Studies of 3 Fluoro 5 Hydroxybenzamide

Reaction Mechanism Elucidation in Synthesis

The synthesis of 3-fluoro-5-hydroxybenzamide, like many substituted benzamides, can be approached through several mechanistic pathways, primarily involving the formation of the amide group from a carboxylic acid precursor or the introduction of the fluorine atom onto a pre-existing benzamide (B126) scaffold.

One common synthetic route involves the conversion of 3-fluoro-5-hydroxybenzoic acid to the corresponding amide. This transformation typically proceeds through the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. The mechanism often involves two key steps:

Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive species, such as an acyl chloride, an acid anhydride, or an active ester. For example, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into an acyl chloride. The mechanism involves nucleophilic attack by the carboxylic oxygen on the sulfur (or carbon) of the activating agent, followed by the elimination of leaving groups (e.g., SO₂, Cl⁻, HCl).

Nucleophilic Acyl Substitution: The activated carboxyl derivative then undergoes nucleophilic attack by ammonia. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., Cl⁻) yields the primary amide. A final deprotonation step by a base (often excess ammonia) affords the neutral this compound.

Alternatively, direct fluorination of a hydroxybenzamide precursor can be achieved using electrophilic fluorinating agents. The mechanism for electrophilic aromatic substitution with N-F reagents, such as Selectfluor, has been studied theoretically. researchgate.net It is proposed that the reaction can proceed via a single electron transfer (SET) mechanism or a direct electrophilic aromatic substitution (SEAr) pathway. A common feature is the formation of a sigma-complex (Wheland complex), which then loses a proton to restore aromaticity and yield the fluorinated product. researchgate.net The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.

Mechanistic insights can also be drawn from rhodium-catalyzed syntheses of fluorinated heterocycles, which often start from benzamides. snnu.edu.cn These processes involve steps like N-H deprotonation, C-H bond activation to form a metallacycle, olefin insertion, and subsequent β-fluoride elimination or reductive elimination to form the final product. snnu.edu.cn While not a direct synthesis of this compound, these studies provide a detailed understanding of the reactivity of C-H and C-F bonds in the presence of transition metal catalysts.

Mechanistic Aspects of Fluorine's Influence on Molecular Behavior

The fluorine atom at the C3 position profoundly influences the molecular behavior of this compound through a combination of electronic and steric effects. Its high electronegativity and the nature of the carbon-fluorine bond are central to these mechanistic aspects.

Electronic Effects: Fluorine exerts two primary electronic effects on the aromatic ring: a strong negative inductive effect (-I) and a positive mesomeric (or resonance) effect (+M).

Inductive Effect (-I): Due to its high electronegativity (Pauling scale value of 4.0), fluorine strongly withdraws electron density from the carbon atom to which it is attached. nih.gov This effect propagates through the sigma bond framework, decreasing the electron density of the entire aromatic ring and making it more electron-deficient. This deactivation of the ring influences its susceptibility to electrophilic attack.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene (B151609) ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the fluorine atom. However, the +M effect of fluorine is generally considered weaker than its -I effect, a unique feature among halogens.

| Electronic Effect | Description | Consequence for this compound |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through σ-bonds due to high electronegativity. | Decreases overall electron density of the aromatic ring, influencing acidity and basicity of functional groups. |

| Mesomeric Effect (+M) | Donation of electron density into the π-system via lone pairs. | Partially counteracts the -I effect, influencing regioselectivity in aromatic substitution reactions. |

| HOMO/LUMO Stabilization | The net electron-withdrawing nature lowers the energy of frontier molecular orbitals. umons.ac.be | Increases ionization potential and enhances stability against oxidation. umons.ac.be |

Intermolecular Interactions

The solid-state architecture and physicochemical properties of this compound are governed by a network of intermolecular interactions, primarily hydrogen bonds and potentially weaker halogen bonds.

The presence of three distinct hydrogen bond donors (the -OH group and the -NH₂ group) and three primary hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the amide nitrogen) allows for the formation of extensive and robust hydrogen bonding networks. In related benzamide structures, the amide…amide dimer synthon, formed via a pair of N-H···O hydrogen bonds, is a common and highly stable motif. nih.gov

In this compound, several key hydrogen bonding interactions are expected:

Amide-Amide Interactions: The -NH₂ group of one molecule can form hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule.

Hydroxyl Group Interactions: The -OH group is a strong hydrogen bond donor and can interact with the carbonyl oxygen, the hydroxyl oxygen, or the amide nitrogen of adjacent molecules.

Amide-Hydroxyl Interactions: Hydrogen bonds can form between the amide group of one molecule and the hydroxyl group of another.

These interactions often lead to the formation of well-defined supramolecular structures such as chains, tapes, or sheets. The specific arrangement is influenced by the steric and electronic effects of the fluorine substituent, which can affect the conformation of the molecule and the accessibility of the hydrogen bonding sites. The formation of these networks is a critical factor in determining the crystal packing, melting point, and solubility of the compound.

A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.org The strength of the σ-hole and the resulting halogen bond generally follows the trend I > Br > Cl >> F. ijres.orgnih.gov

Fluorine, due to its high electronegativity and low polarizability, does not typically feature a positive σ-hole and is generally considered a very weak or non-existent halogen bond donor. nih.govchemistryviews.org The electrostatic potential on the outer surface of a covalently bonded fluorine atom is usually uniformly negative. However, some theoretical and experimental studies suggest that fluorine can participate in halogen-like bonds, sometimes termed "fluorine bonds," particularly when attached to a very strong electron-withdrawing group. chemistryviews.orgnih.gov In such cases, a small region of positive potential might be induced.

For this compound, the aromatic ring is not an exceptionally strong electron-withdrawing group. Therefore, the formation of a traditional, strong C-F···Nu halogen bond is unlikely. Any attractive interactions involving the fluorine atom would more likely be dominated by dispersion forces or weak electrostatic interactions rather than a directional σ-hole interaction. nih.gov While the fluorine atom actively participates in the assembly of crystal structures in some fluorinated benzamides, these are often through other types of interactions like C-F···π or weak C-H···F hydrogen bonds. mdpi.comresearchgate.net

Kinetic and Thermodynamic Considerations in Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are significantly influenced by the presence of the fluorine atom and the robust hydrogen-bonding network.

Thermodynamic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~441 kJ·mol⁻¹) compared to a carbon-hydrogen bond (~414 kJ·mol⁻¹). nih.gov This high bond energy imparts significant thermodynamic stability to the molecule. For example, replacing a metabolically labile C-H bond with a C-F bond is a common strategy in medicinal chemistry to block oxidative metabolism, thereby increasing the kinetic stability and in vivo half-life of a drug. nih.gov

The sublimation and fusion processes of fluorobenzamide isomers have been studied to understand their solid-state thermodynamics. acs.org The standard molar enthalpies of sublimation and fusion are directly related to the energy of the intermolecular interactions in the crystal lattice. The extensive hydrogen bonding network in this compound would be expected to result in a relatively high lattice energy, leading to a high melting point and a significant enthalpy of sublimation compared to non-hydrogen-bonded analogues. researchgate.net

| Parameter | Influence of Molecular Structure | Significance |

|---|---|---|

| C-F Bond Energy | High bond dissociation energy (~441 kJ·mol⁻¹). nih.gov | Confers high thermodynamic and metabolic stability to the molecule. |

| Enthalpy of Sublimation (ΔHsub) | Depends on the strength of intermolecular forces, primarily hydrogen bonding. | Provides a measure of the lattice energy and the stability of the crystalline phase. acs.orgresearchgate.net |

| Gibbs Free Energy of Reaction (ΔG) | Affected by the electronic effects of the fluorine substituent on reaction intermediates and transition states. | Determines the spontaneity and position of equilibrium for chemical transformations. |

Advanced Analytical Characterization Techniques in 3 Fluoro 5 Hydroxybenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Fluoro-5-hydroxybenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm its molecular structure.

The structural identity of this compound is unequivocally confirmed by analyzing its ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring and the amide group. The aromatic region is expected to show three distinct signals corresponding to the protons at the C2, C4, and C6 positions. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and benzamide (B126) groups and the electron-donating effect of the hydroxyl group. The protons of the primary amide (-CONH₂) typically appear as two broad singlets due to restricted rotation and quadrupole broadening from the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum. The fluorine-bearing carbon (C3) will appear as a doublet due to one-bond C-F coupling, which is characteristically large. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.goved.ac.uk this compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. In a proton-coupled ¹⁹F spectrum, this signal would be split into a multiplet due to couplings with the ortho and meta protons on the ring, providing valuable connectivity information.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H2 | ~7.2 - 7.4 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| ¹H | H4 | ~6.8 - 7.0 | Triplet | J(H,H) ≈ 2-3 |

| ¹H | H6 | ~7.0 - 7.2 | Triplet of doublets | J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 |

| ¹H | -CONH₂ | ~7.5 and ~8.0 (broad) | Singlet (broad) | - |

| ¹³C | C1 (C-CONH₂) | ~135 - 138 | Doublet | J(C,F) ≈ 3-5 |

| ¹³C | C2 | ~110 - 112 | Doublet | J(C,F) ≈ 20-25 |

| ¹³C | C3 (C-F) | ~161 - 164 | Doublet | J(C,F) ≈ 240-250 |

| ¹³C | C4 | ~105 - 108 | Doublet | J(C,F) ≈ 20-25 |

| ¹³C | C5 (C-OH) | ~157 - 160 | Singlet | - |

| ¹³C | C6 | ~115 - 118 | Singlet | - |

| ¹³C | C=O | ~168 - 172 | Singlet | - |

| ¹⁹F | F3 | ~ -110 to -115 (vs. CFCl₃) | Multiplet | - |

Note: The data in this table are predicted values based on established principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Stereochemical analysis involves the determination of the three-dimensional arrangement of atoms in a molecule. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not have enantiomers. Consequently, advanced NMR techniques for distinguishing stereoisomers, such as chiral derivatizing agents or chiral solvation agents, are not applicable.

However, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe the spatial proximity of atoms within the molecule. For this compound, NOE experiments could confirm through-space interactions between the amide protons and the adjacent aromatic proton (H6), helping to establish the preferred conformation of the amide group relative to the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₆FNO₂. HRMS is used to measure the exact mass of its molecular ion and compare it to the calculated theoretical mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Calculated Exact Mass ([M+H]⁺) | 156.0455 Da |

| Calculated Exact Mass ([M-H]⁻) | 154.0310 Da |

| Required Mass Accuracy | < 5 ppm |

Confirmation of the measured mass within this narrow tolerance provides strong evidence for the correct elemental composition of the synthesized compound.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through characteristic losses of small neutral molecules from the amide and hydroxyl groups, as well as cleavage of the aromatic ring. nih.govlibretexts.org

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 139.0189 | NH₃ (Ammonia) | Ion of 3-Fluoro-5-hydroxybenzoic acid |

| 128.0295 | CO (Carbon Monoxide) | Fluorohydroxyphenyl iminium ion |

| 111.0346 | CONH₃ | 3-Fluoro-5-hydroxyphenyl cation |

| 99.0033 | NH₃ + CO | 3-Fluorophenol ion |

Note: The fragmentation pathways and resulting m/z values are predicted based on the known fragmentation behavior of related aromatic amides and phenols.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose. bldpharm.com

A typical Reversed-Phase HPLC (RP-HPLC) method would be developed for the purity assessment of this compound. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid to ensure good peak shape.

The purity is determined by monitoring the column eluent with a UV detector, usually at the wavelength of maximum absorbance for the compound. The purity is calculated based on the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from impurities with very similar structures, ensuring the high quality required for subsequent research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing purity and identifying process-related impurities. A reverse-phase HPLC method is typically developed for compounds of this nature.

Detailed research findings indicate that for aromatic acids and related compounds, C18 columns are highly effective. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The retention of this compound is influenced by the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is critical for controlling the ionization state of the phenolic hydroxyl and amide groups, thereby affecting retention time and peak shape. A validated RP-HPLC method is essential for quality control in the synthesis of active pharmaceutical ingredients and their intermediates. ekb.eg

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Benzamides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Zorbax SB-Aq, C18 (4.6 x 250 mm, 5 µm) | Provides robust separation for polar compounds. |

| Mobile Phase A | 0.1% Triethylamine in Water | Acts as a buffer and masking agent for silanol groups. |

| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) | Organic modifier to elute the compound. |

| Gradient | Gradient elution | Optimizes separation of the main compound from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 205 nm | Wavelength for detecting the aromatic system. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling higher backpressures. For this compound, a UPLC method, often coupled with mass spectrometry (UPLC-MS/MS), provides a powerful tool for trace-level impurity analysis and metabolite identification. nih.gov

The core advantages of UPLC include a substantial reduction in analysis time and solvent consumption, making it a more efficient and environmentally friendly technique. nih.gov The optimization of a UPLC-MS method involves careful selection of the column, mobile phases (such as acetonitrile and 0.1% formic acid in water), and mass spectrometer conditions to achieve the best possible sensitivity and peak shape. nih.gov

Table 2: Typical UPLC-MS/MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition | Benefit |

|---|---|---|

| Column | Waters BEH C8 (2.1 x 50 mm, 1.7 µm) | Sub-2 µm particles for high efficiency and resolution. nih.gov |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | LC/MS-compatible mobile phase for good ionization. nih.gov |

| Analysis Time | < 4.0 minutes | Rapid analysis suitable for high-throughput screening. nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high sensitivity and specificity for quantification. nih.gov |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | Allows for precise quantification of the target analyte and its metabolites. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability. This involves converting the polar hydroxyl and amide groups into less polar derivatives, such as trimethylsilyl (TMS) ethers/amides.

Once derivatized, GC-MS can be used to separate the compound from volatile impurities. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted components and sorts the ions by their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. The technique is highly sensitive and is widely used for profiling bioactive compounds in complex mixtures. unar.ac.id

Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reacts with active hydrogens (-OH, -NH2) to form volatile TMS derivatives. |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Standard nonpolar column for general-purpose analysis. |

| Carrier Gas | Helium | Inert carrier gas for GC. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Detector | Quadrupole Mass Spectrometer | Scans a mass range to detect characteristic fragments. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are non-destructive and offer complementary information. For this compound, IR and Raman spectra can confirm the presence of key functional groups and provide insights into intermolecular interactions like hydrogen bonding. nih.gov

In the analysis of related benzamide structures, the N-H stretching vibrations of the amide group are observed in the IR spectrum, and a shift from the computed wavenumber can indicate the weakening of the N-H bond due to hydrogen bonding. esisresearch.org The C=O stretching mode is also a prominent feature. The simultaneous activation of this mode in both IR and Raman spectra can suggest charge transfer interactions through the π-conjugated system. esisresearch.org The positions of the O-H, C-F, and various aromatic ring vibrations further confirm the molecule's structure. Theoretical calculations using Density Functional Theory (DFT) are often employed to assign the observed vibrational modes accurately. nih.govscielo.br

Table 4: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3400 - 3200 | IR |

| N-H (Amide) | Asymmetric & Symmetric Stretching | 3400 - 3100 | IR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C=O (Amide I) | Stretching | 1680 - 1640 | IR, Raman |

| N-H (Amide II) | Bending | 1640 - 1550 | IR |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | IR, Raman |

| C-F | Stretching | 1250 - 1000 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal structure with high precision.

This technique would provide unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, a property known as crystal packing. Crucially, it elucidates the network of intermolecular interactions, such as hydrogen bonds between the amide and hydroxyl groups of neighboring molecules. This information is vital for understanding the compound's physical properties, including melting point, solubility, and stability, which are critical for pharmaceutical development.

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. | Defines the fundamental crystal system and packing. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-F). | Confirms the covalent structure and bond orders. |

| Bond Angles | The angle between three connected atoms. | Defines the molecular geometry. |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the conformation of the molecule. |

| Hydrogen Bonding Network | The distances and angles of intermolecular N-H···O and O-H···O bonds. | Explains crystal stability, solubility, and polymorphism. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. | Influences physical properties like density and hardness. |

Q & A

Q. What are the key synthetic routes for 3-Fluoro-5-hydroxybenzamide, and how can reaction conditions influence yield?

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% target peak area) .

- NMR : H NMR should show a singlet for the aromatic proton (δ 6.8–7.2 ppm), a broad peak for the hydroxy group (δ 5.5–6.0 ppm), and amide NH (δ 8.0–8.5 ppm). F NMR typically exhibits a peak near δ -110 ppm .

Q. What solubility properties are critical for designing experiments with this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate aqueous buffers with DMSO (≤5% v/v) for biological assays. Solubility can be validated via UV-Vis spectroscopy at λmax ≈ 270 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like esterified derivatives?

Methodological Answer:

- Protection/Deprotection Strategy : Protect the hydroxy group with a TBS (tert-butyldimethylsilyl) group before amidation, then deprotect using TBAF .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce reaction time, lowering byproduct formation .

Example Data:

| Additive | Reaction Time (h) | Yield (%) | Ester Byproduct (%) |

|---|---|---|---|

| None | 24 | 65 | 15 |

| DMAP | 12 | 82 | 3 |

Q. How can computational tools predict feasible synthetic pathways or stability of this compound?

Methodological Answer:

- Retrosynthesis AI : Tools like Pistachio or Reaxys can propose routes starting from fluoroaromatic precursors and evaluate thermodynamic feasibility .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability; fluorine’s electron-withdrawing effect reduces electron density on the benzene ring, increasing resistance to electrophilic attack .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?

Methodological Answer:

- Variable Temperature NMR : Heat the sample to 50°C to disrupt hydrogen bonding, which may shift hydroxy or amide NH peaks .

- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks. For example, a NOESY correlation between NH and aromatic protons confirms spatial proximity .

Q. What methodologies are used to study the biological activity of this compound, such as enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to target enzymes like kinases.

- Docking Simulations : AutoDock Vina can model interactions between the compound’s fluorine and hydrophobic enzyme pockets. Validate with IC50 measurements .

Q. How can researchers analyze batch-to-batch variability in synthetic yields or purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.